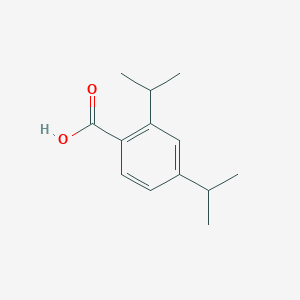

2,4-二异丙基苯甲酸

描述

Synthesis Analysis

The synthesis of derivatives similar to 2,4-diisopropylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multi-step chemical reactions starting from basic aromatic compounds. These processes typically involve condensation, cyclization, and oxidation reactions to introduce the desired functional groups into the aromatic ring (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 4-tritylbenzoic acid, reveals how substitution patterns on the benzene ring influence the overall molecular architecture, including supramolecular assembly and crystalline structure. These analyses are crucial for understanding the physical properties and reactivity of the compound (R. K. Jetti et al., 2000).

Chemical Reactions and Properties

2,4-Diisopropylbenzoic acid, like its analogues, participates in various chemical reactions that are fundamental to its application in synthesis and materials science. For instance, the ability of similar compounds to form coordination polymers or to undergo photoreaction highlights the versatile reactivity of such benzoic acid derivatives (V. Pedireddi & S. Varughese, 2004).

Physical Properties Analysis

The physical properties of 2,4-diisopropylbenzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are influenced by the presence of substituents on the benzene ring, which can lead to the formation of complex structures with unique characteristics (H. Koshima et al., 2005).

科学研究应用

色谱法: 2,4-二羟基苯甲酸是单柱阴离子色谱法中很有前途的洗脱液。它能够以低浓度对自来水和矿泉水样品中的阴离子进行高分辨率测定 (Golombek & Schwedt, 1986).

有机合成: 一项研究展示了使用 Fe/Ni 继电催化将异恶唑转化为 2,4-二羰基吡咯,以高收率生成 4-酰基吡咯-2-甲酸衍生物 (Galenko et al., 2015).

遗传毒性评估: 2,4-D 及其衍生物在哺乳动物细胞培养中没有显示出遗传毒性的证据,支持它们在植物害虫防治中的使用 (Gollapudi et al., 1999).

废水处理: 在镀铂钛电极上对 2,4-二羟基苯甲酸进行电化学氧化可以有效处理被 2,4-DHBA 污染的废水,将总有机碳 (TOC) 减少 30%,并产生副产物 (Leite et al., 2003).

双环合成: 噻唑烷-2,4-二甲酸可以由乙醛酸和 L(-)R-半胱氨酸合成,立体选择性甲酯化和区域选择性环缩合导致双环 (Refouvelet et al., 1994).

免疫传感: 一种针对 2,4-二氯苯氧乙酸的压电免疫传感器使用单克隆抗 2,4-D 抗体 F6C10 实现了 10 ng/l 的检测限 (Halámek et al., 2001).

溶解度研究: 温度升高会增加 2,4-二甲氧基苯甲酸在各种有机溶剂中的溶解度,改进的 Apelblat 方程是最适合预测此行为的模型 (Tian et al., 2015).

植物代谢: 放射性 2,4-D 在玉米和小麦植株中被快速吸收和转运,其代谢产物在几天内被掺入各种植物成分中 (Fang & Butts, 1954).

作用机制

Target of Action

It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research, it may interact with proteins or enzymes, potentially influencing their function or structure

Biochemical Pathways

Given its use in proteomics research, it’s plausible that it may influence protein-related pathways . More research is required to determine the specific pathways affected by this compound.

Pharmacokinetics

As a compound used in proteomics research, it’s likely that these properties would be crucial for its bioavailability and overall effect .

Result of Action

Given its use in proteomics research, it’s plausible that it may have significant effects on protein function or structure

属性

IUPAC Name |

2,4-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVEMBKUWIWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406978 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diisopropylbenzoic acid | |

CAS RN |

108961-55-3 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

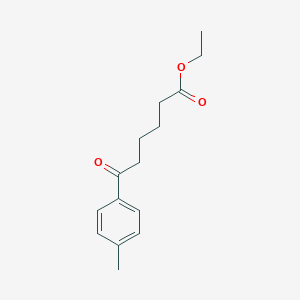

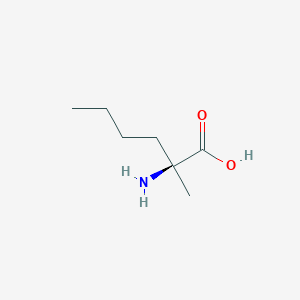

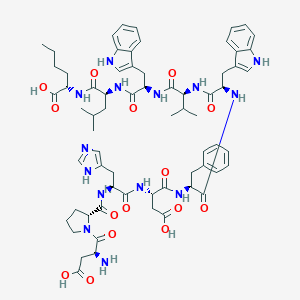

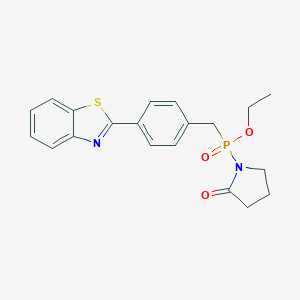

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)